molecular formula C9H14ClN3O B1467528 6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine CAS No. 1248602-93-8

6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine

Cat. No. B1467528
CAS RN: 1248602-93-8
M. Wt: 215.68 g/mol
InChI Key: HUHYRAHFUAGCPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine involves the reaction of 6-chloropyrazin-2-amine with 3-methoxypropylamine under specific conditions. The process is carried out in a solvent such as ethanol, and the reaction is catalyzed by a base such as potassium carbonate.


Molecular Structure Analysis

The 6-chloro-N-(3-methoxypropyl)nicotinamide molecule contains a total of 28 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 ether(s) (aliphatic), and 1 Pyridine(s) .


Chemical Reactions Analysis

The compound is highly reactive towards nucleophiles due to the presence of a chloro group on the pyrimidine ring.


Physical And Chemical Properties Analysis

6-Chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine is a white powder. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and acetone. Its melting point is reported to be between 111°C and 113°C. It is a stable compound and shows no decomposition or degradation when stored at room temperature.

Scientific Research Applications

Ring Transformations and Nucleophilic Reactions

  • Ring Transformations in Heterocyclic Compounds : Research on heterocyclic halogeno compounds with nucleophiles has demonstrated ring transformations leading to the formation of 2-amino compounds and rearrangements involving meta-rearrangement and conversions. These transformations are pivotal in synthesizing various pyrimidine derivatives, which could be applied to the synthesis or functionalization of compounds like 6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine (Hertog, Plas, Pieterse, & Streef, 2010).

Molecular Docking and Spectroscopy

  • Molecular Docking and Spectroscopic Analysis : Detailed studies on similar pyrimidine derivatives involving DFT, molecular docking, and spectroscopic analyses (FT-IR, FT-Raman, NMR) have been conducted. These studies are essential for understanding the molecular structure, stability, and potential biological activity of chemical compounds. Such analyses provide insights into the chemical activity, charge distribution, and biological affinity of pyrimidine derivatives, which could be relevant for applications in medicinal chemistry and material science (Aayisha et al., 2019).

Synthesis and Biological Activity

  • Synthesis and Antituberculous Activity : The synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines from related pyrimidine compounds has shown pronounced antituberculous effects. This underscores the potential for developing new therapeutic agents from pyrimidine derivatives through chemical modifications (Erkin & Krutikov, 2007).

Crystal and Molecular Structures

  • Crystal and Molecular Structure Analysis : The determination of crystal and molecular structures of benzyl-substituted pyrimidine compounds through X-ray crystallography has been instrumental in understanding the conformational properties and intermolecular interactions. This information is vital for designing compounds with desired physical and chemical properties (Odell, McCluskey, Failes, & Tiekink, 2007).

Hydrogen Bonding and Non-covalent Interactions

  • Non-covalent Interactions Study : Investigations on non-covalent interactions in pyrimidine derivatives have highlighted the significance of hydrogen bonds, van der Waals interactions, and steric effects in determining the stability and reactivity of these compounds. Such studies are fundamental in the development of new materials and pharmaceuticals (Zhang et al., 2018).

Safety and Hazards

The safety data sheet for 6-Chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, and vomiting should not be induced .

properties

IUPAC Name

6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-7-12-8(10)6-9(13-7)11-4-3-5-14-2/h6H,3-5H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHYRAHFUAGCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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